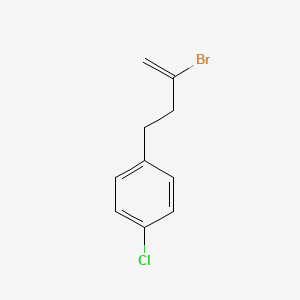

2-Bromo-4-(4-chlorophenyl)-1-butene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-4-(4-chlorophenyl)-1-butene is an organic compound characterized by the presence of bromine and chlorine atoms attached to a butene backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(4-chlorophenyl)-1-butene typically involves the bromination of 4-(4-chlorophenyl)-1-butene. This can be achieved through the reaction of 4-(4-chlorophenyl)-1-butene with bromine in the presence of a suitable solvent such as carbon tetrachloride or dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Addition Reactions: The double bond in the butene moiety allows for addition reactions with halogens, hydrogen halides, and other electrophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

Addition Reactions: Bromine or hydrogen bromide in an inert solvent like dichloromethane.

Oxidation Reactions: m-Chloroperbenzoic acid in dichloromethane or osmium tetroxide in the presence of a co-oxidant.

Major Products Formed:

Substitution: 4-(4-Chlorophenyl)-1-butanol or 4-(4-chlorophenyl)-1-butylamine.

Addition: 2,3-Dibromo-4-(4-chlorophenyl)butane.

Oxidation: 2-Bromo-4-(4-chlorophenyl)-1,2-epoxybutane or 2-Bromo-4-(4-chlorophenyl)-1,2-butanediol.

Applications De Recherche Scientifique

2-Bromo-4-(4-chlorophenyl)-1-butene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated compounds.

Medicinal Chemistry: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Mécanisme D'action

The mechanism of action of 2-Bromo-4-(4-chlorophenyl)-1-butene involves its interaction with various molecular targets:

Nucleophilic Attack: The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.

Electrophilic Addition: The double bond in the butene moiety can react with electrophiles, resulting in the addition of new groups to the molecule.

Oxidation: The compound can undergo oxidation to form reactive intermediates that participate in further chemical transformations.

Comparaison Avec Des Composés Similaires

2-Bromo-4-chlorophenyl-2-bromobutanoate: Similar in structure but with an ester functional group.

2-Bromo-4-chlorophenyl-2-bromobutyrate: Another related compound with a carboxylate group.

2-Bromo-4-chlorobenzaldehyde: Contains a formyl group instead of the butene moiety.

Uniqueness: 2-Bromo-4-(4-chlorophenyl)-1-butene is unique due to its combination of a bromine atom and a butene moiety, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research.

Activité Biologique

2-Bromo-4-(4-chlorophenyl)-1-butene, a compound with the molecular formula C10H10BrCl, is gaining attention for its potential biological activities. This article delves into the compound's mechanisms of action, biochemical properties, and its implications in medicinal chemistry, supported by relevant case studies and research findings.

- Molecular Weight : 245.55 g/mol

- CAS Number : 731772-11-5

- Structure : The compound features a bromine atom and a chlorophenyl group attached to a butene chain, which influences its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes, particularly those involved in antibiotic resistance, such as beta-lactamases found in bacteria like Pseudomonas aeruginosa and Serratia marcescens .

- Cellular Effects : It modulates cell signaling pathways, potentially leading to apoptosis in cancer cells. This effect is attributed to its ability to disrupt the cell cycle and promote programmed cell death .

The compound exhibits several notable biochemical properties:

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant bacteria .

- Cytotoxic Effects : In laboratory studies, it has demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Case Studies

- Antibiotic Enhancement : In a study examining the compound's ability to enhance the efficacy of beta-lactam antibiotics against resistant strains of bacteria, results showed a significant reduction in bacterial growth when combined with conventional antibiotics .

- Cancer Cell Line Studies : A series of experiments conducted on human cancer cell lines revealed that treatment with this compound resulted in increased apoptosis rates compared to untreated controls. This effect was dose-dependent, highlighting its potential as an anticancer agent .

Dosage Effects

The efficacy of this compound varies with dosage:

- At lower doses, it exhibits anti-inflammatory properties without significant toxicity.

- Higher doses are associated with increased cytotoxicity against cancer cells but may also lead to adverse effects on normal cells .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, cytotoxic | Bromine and chlorophenyl substituents |

| Other Chlorinated Alkenes | Varies (some exhibit antimicrobial effects) | Structural differences influence activity |

| Piperidine Derivatives | Anticancer properties | Often more potent due to nitrogen atom |

Propriétés

IUPAC Name |

1-(3-bromobut-3-enyl)-4-chlorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrCl/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMSAGDQIIDKQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC=C(C=C1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641116 |

Source

|

| Record name | 1-(3-Bromobut-3-en-1-yl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-11-5 |

Source

|

| Record name | 1-(3-Bromobut-3-en-1-yl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.